molecular formula C17H19N5O3 B2856820 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide CAS No. 1190844-70-2

3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Cat. No.: B2856820
CAS No.: 1190844-70-2
M. Wt: 341.371
InChI Key: HXBYAXXQCKMBKI-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

  • Suzuki et al. (1985) described an automated method for producing high specific activity [11C]RO 15-1788 for PET studies of benzodiazepine receptors, demonstrating its application in visualizing or quantifying brain benzodiazepine receptors in vivo (Suzuki et al., 1985).

Pharmacological Properties

  • Gitto et al. (2003) synthesized new cyclofunctionalized 2,3-benzodiazepines with a triazolone or triazindione ring, showing potential as noncompetitive AMPA receptor antagonists, with one compound being significantly more active than existing agents (Gitto et al., 2003).

  • Chimirri et al. (1998) evaluated 1-aryl-3,5-dihydro-4H-2,3-benzodiazepine-4-thiones for anticonvulsant effects, identifying derivatives with higher potency and less toxicity compared to parent compounds, suggesting their mechanism involves AMPA receptor antagonism (Chimirri et al., 1998).

Chemical Synthesis and Modification

  • Pozo et al. (2004) explored the synthesis of 3-(4-tosyl)imidazo[1,5-a][1,4]benzodiazepines through reactions of 1,4-benzodiazepinic N-nitrosoamidines, offering a novel route to potentially medicinal heterocyclic derivatives (Pozo et al., 2004).

Properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c23-15(19-8-7-11-9-18-10-20-11)6-5-14-17(25)21-13-4-2-1-3-12(13)16(24)22-14/h1-4,9-10,14H,5-8H2,(H,18,20)(H,19,23)(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBYAXXQCKMBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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